(1,1-Difluoropropyl)benzene: A Technical Guide to its Molecular Structure, Synthesis, and Properties
(1,1-Difluoropropyl)benzene: A Technical Guide to its Molecular Structure, Synthesis, and Properties
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a wide array of physicochemical and biological properties. The gem-difluoroalkyl group, in particular, has garnered significant attention as a bioisostere for carbonyls and other functional groups, offering enhanced metabolic stability, altered lipophilicity, and unique electronic characteristics.[1] This guide provides an in-depth technical overview of (1,1-Difluoropropyl)benzene, a representative gem-difluoroalkyl aromatic compound, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Formula
(1,1-Difluoropropyl)benzene is an organic compound featuring a benzene ring attached to a propyl group, where the two fluorine atoms are geminally substituted on the benzylic carbon.
Molecular Formula: C₉H₁₀F₂[2]
Molecular Weight: 156.17 g/mol [2]
IUPAC Name: 1,1-difluoropropylbenzene[2]
CAS Number: 74185-83-4[2]
Synonyms: (1,1-Difluoropropyl)benzene, 1,1-difluoropropylbenzene[2]
Structural Representation:
The structure of (1,1-Difluoropropyl)benzene can be represented in various ways:
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2D Structure:
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SMILES: CCC(C1=CC=CC=C1)(F)F[2]
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InChI: InChI=1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3[2]
Synthesis of (1,1-Difluoropropyl)benzene
The most common and direct laboratory-scale synthesis of (1,1-Difluoropropyl)benzene involves the deoxofluorination of the corresponding ketone, propiophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents can accomplish this, with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being prominent choices. Deoxo-Fluor is often preferred due to its greater thermal stability.
The synthesis can be conceptualized as a two-step process, starting from commercially available benzene and propionyl chloride.
Caption: Synthetic workflow for (1,1-Difluoropropyl)benzene.
Experimental Protocol: Synthesis from Propiophenone using Deoxo-Fluor
This protocol is adapted from a general procedure for the gem-difluorination of benzophenones using Deoxo-Fluor and is presented as a representative method.[3]
Materials:
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Propiophenone
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Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: In a fume hood, to a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add propiophenone (1.0 eq).
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Reagent Addition: Carefully add Deoxo-Fluor® (2.5-3.0 eq) to the flask via syringe.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This quenching process can be exothermic and may release HF gas.
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Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (1,1-Difluoropropyl)benzene as a colorless oil.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the expected data.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling |
| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | Multiplet | H-H |
| -CH₂- | 2.0 - 2.3 | Triplet of triplets | H-H, H-F |
| -CH₃ | 0.9 - 1.2 | Triplet | H-H |
The methylene protons (-CH₂-) will be split by the adjacent methyl protons (triplet) and the geminal fluorine atoms (triplet), resulting in a triplet of triplets.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling.
| Carbon Assignment | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-F₂ | 120 - 130 | Triplet |
| Phenyl C (ipso) | 135 - 145 | Triplet (small coupling) |
| Phenyl C (ortho, meta, para) | 125 - 130 | Singlets |
| -CH₂- | 30 - 40 | Triplet |
| -CH₃ | 8 - 12 | Singlet |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. For (1,1-Difluoropropyl)benzene, a single signal is expected for the two equivalent fluorine atoms.
| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling |
| -CF₂- | -90 to -110 | Triplet | H-F |
The chemical shift is referenced to CFCl₃ at 0 ppm. The signal will be split into a triplet by the two adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the aromatic ring and the alkyl chain, as well as strong C-F stretching bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-F stretch | 1000 - 1200 | Strong |
| C-H out-of-plane bend (monosubstituted benzene) | 690 - 710 and 730 - 770 | Strong |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment | Notes |
| 156 | [M]⁺ | Molecular ion |
| 137 | [M - F]⁺ | Loss of a fluorine atom |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 109 | [C₆H₅CF₂]⁺ | Benzylic cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Reactivity and Applications
The gem-difluoro group at the benzylic position significantly influences the reactivity of the molecule. The strong electron-withdrawing nature of the fluorine atoms can affect the electron density of the aromatic ring and the reactivity of the adjacent alkyl chain.
Potential Reactivity:
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Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the difluoropropyl group may activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the para position.
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Electrophilic Aromatic Substitution: Conversely, the ring is deactivated towards electrophilic aromatic substitution.
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Benzylic Functionalization: The benzylic position is generally unreactive towards radical or nucleophilic substitution due to the presence of the two fluorine atoms.
Applications in Drug Development:
The (1,1-Difluoropropyl)benzene motif and its derivatives are of significant interest in medicinal chemistry for several reasons:
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Metabolic Stability: The C-F bond is very strong, making the benzylic position resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
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Bioisosterism: The CF₂ group can act as a bioisostere of a carbonyl group, an ether oxygen, or a sulfone. This substitution can lead to improved target binding affinity and selectivity.
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Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for drug efficacy.[1]
While specific applications of (1,1-Difluoropropyl)benzene itself are not widely documented in publicly available literature, it serves as a valuable building block and a model compound for the study of more complex gem-difluoroalkyl aromatic drug candidates.
Conclusion
(1,1-Difluoropropyl)benzene is a structurally simple yet mechanistically and synthetically important molecule that exemplifies the strategic use of fluorine in modern organic chemistry. Its synthesis from readily available starting materials via deoxofluorination of propiophenone provides a reliable route to this compound. The unique spectroscopic signatures arising from the presence of the gem-difluoro group allow for its unambiguous characterization. As the field of medicinal chemistry continues to leverage the benefits of fluorination, a thorough understanding of the properties and synthesis of fundamental building blocks like (1,1-Difluoropropyl)benzene is crucial for the design and development of next-generation therapeutics.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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PubChem. (n.d.). (1,1-Difluoropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Retrieved from [Link]

